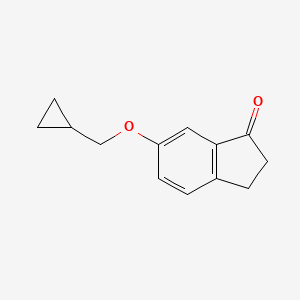
4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene is an organic compound characterized by the presence of bromine, iodine, and a cyclobutylmethoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene typically involves multiple steps, starting with the bromination of benzene to introduce the bromo group
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene can undergo various types of chemical reactions, including:
Oxidation: The bromo and iodo groups can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the bromo and iodo groups to hydrogen atoms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo or iodo group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound derivatives with oxo groups.
Reduction: Production of this compound derivatives with hydrogen atoms replacing the halogens.
Substitution: Generation of compounds where the bromo or iodo group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It may have potential as a precursor in the synthesis of pharmaceuticals.
Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways to modulate biological processes. The exact mechanism would need to be determined through detailed experimental studies.
Comparación Con Compuestos Similares
4-Bromo-1-(cyclobutylmethoxy)-2-fluorobenzene
4-bromo-1-(cyclobutylmethoxy)-2-nitrobenzene
Uniqueness: 4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene is unique due to the presence of both bromo and iodo groups on the benzene ring, which can lead to diverse reactivity and applications compared to compounds with only one type of halogen.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
4-bromo-1-(cyclobutylmethoxy)-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrIO/c12-9-4-5-11(10(13)6-9)14-7-8-2-1-3-8/h4-6,8H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQVNBVVQFONSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6'-Ethoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8160091.png)
![6'-Isopropoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8160096.png)
